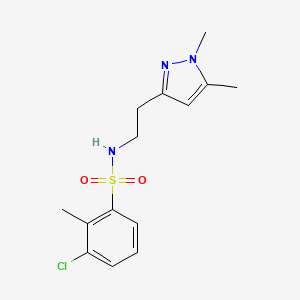

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide

説明

3-Chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole-containing ethyl substituent. This compound combines a sulfonamide pharmacophore with a pyrazole heterocycle, a structural motif often associated with bioactivity in medicinal chemistry.

Synthesis of such compounds typically involves coupling benzenesulfonyl chlorides with amine-containing intermediates. For example, microwave-assisted methods (as seen in related sulfonamide derivatives) could optimize reaction efficiency . Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and X-ray crystallography (using tools like SHELX ) would confirm its structure and hydrogen-bonding patterns, critical for understanding its reactivity and solid-state behavior .

特性

IUPAC Name |

3-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2S/c1-10-9-12(17-18(10)3)7-8-16-21(19,20)14-6-4-5-13(15)11(14)2/h4-6,9,16H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCODXFFVANQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data.

- IUPAC Name : 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide

- Molecular Formula : C₁₄H₁₈ClN₃O₂S

- Molecular Weight : 327.8 g/mol

- CAS Number : 2034262-65-0

Synthesis

The synthesis of this compound involves several key steps:

- Preparation of 1,5-dimethyl-1H-pyrazole : This is achieved through the reaction of acetylacetone with hydrazine hydrate.

- Alkylation : The pyrazole is alkylated using 2-chloroethylamine hydrochloride in the presence of a base.

- Formation of Benzene Sulfonamide : The final product is synthesized via an amidation reaction with a sulfonamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole moiety. For instance, derivatives similar to 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide | MDA-MB-231 | TBD |

| Other Pyrazole Derivatives | HepG2 | 4.98–14.65 |

In a study focused on similar pyrazole derivatives, compounds exhibited IC50 values between 2.43 and 7.84 μM against MDA-MB-231 cells, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression. The presence of the pyrazole group may facilitate binding to these targets, leading to modulation of critical biological pathways .

Study on Microtubule Assembly

In a recent publication, compounds related to this class were assessed for their ability to inhibit microtubule assembly. Specifically:

- Three compounds demonstrated effective inhibition at concentrations around 20 μM.

- These compounds induced morphological changes in cancer cells and enhanced caspase activity, indicating apoptosis induction .

In Vivo Studies

Further research is warranted to explore the in vivo efficacy and safety profiles of these compounds. Animal models are essential for understanding the pharmacokinetics and potential therapeutic applications in treating cancers.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on three key features:

Sulfonamide Core : Variations in substituents on the benzene ring.

Heterocyclic Moieties : Pyrazole, imidazole, or thiophene derivatives.

Linker Groups : Ethyl, thiophen-3-yl, or trichloroethyl chains.

Stability and Commercial Viability

- The discontinued status of the thiophene-pyrazole analog suggests challenges in stability or synthesis scalability. The target compound’s ethyl linker may offer improved stability over thiophene-based analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzenesulfonamide?

- Methodology : Synthesis typically involves coupling a pyrazole derivative with a benzenesulfonamide precursor. Critical steps include:

- Temperature control (e.g., maintaining 0–5°C during sulfonamide bond formation to minimize side reactions).

- pH optimization (e.g., using mild bases like triethylamine to deprotonate intermediates and enhance nucleophilic attack).

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography is the gold standard. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be analyzed using Mercury or ORTEP-III for visualization .

- Key parameters :

- Bond angles (e.g., C-S-N in sulfonamide: ~107°).

- Torsional angles in the pyrazole-ethyl linker to assess conformational flexibility .

Q. What spectroscopic techniques are essential for verifying its identity?

- FT-IR : Confirm sulfonamide S=O stretching (~1350 cm) and pyrazole C=N absorption (~1600 cm).

- NMR :

- -NMR: Look for singlet peaks for pyrazole methyl groups (~2.1–2.3 ppm).

- -NMR: Sulfonamide carbonyl appears at ~170 ppm .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- In silico tools :

- LogP calculation (e.g., using PubChem’s XLogP3): Estimate hydrophobicity (predicted ~3.2 for this compound due to chloro and methyl substituents).

- ADMET prediction : Use SwissADME to assess CYP450 inhibition risk (pyrazole rings may interact with heme iron) .

Q. What strategies resolve contradictions in crystallographic data interpretation?

- Disorder modeling : For flexible ethyl-pyrazole linker, apply PART instructions in SHELXL to model split positions.

- Validation metrics :

- Check R (<0.05) and completeness (>98%) during data collection.

- Use PLATON’s ADDSYM to detect missed symmetry .

Q. How do intermolecular interactions influence crystal packing?

- Hydrogen bonding : Analyze sulfonamide N-H···O=S interactions (distance ~2.8 Å) and C-H···π stacking between pyrazole and benzene rings.

- Graph-set analysis : Apply Etter’s notation (e.g., motifs for dimeric H-bonding) to classify patterns .

Q. What experimental designs optimize biological activity studies?

- Dose-response assays : Use IC determination (e.g., COX-2 inhibition via ELISA) with Celecoxib as a positive control.

- SAR analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。